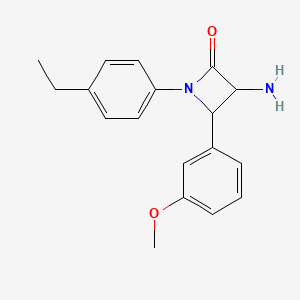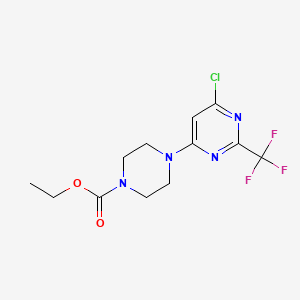![molecular formula C20H24N2S2 B11831119 Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(3-methylsulfanyl-5,6-) is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of sulfur and nitrogen atoms in their ring structure. The unique arrangement of these atoms imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Another approach involves the nucleophilic substitution of halogen in 6-chloropyrimidines . Additionally, the Grignard reaction using 6-halouracil with S-phenyl benzenesulfonothiolate can be employed .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale chemical reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(3-methylsulfanyl-5,6-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-(3-methylsulfanyl-5,6-) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(3-methylsulfanyl-5,6-) involves its interaction with specific molecular targets in biological systems. The sulfur and nitrogen atoms in the compound’s ring structure allow it to form stable complexes with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered heterocyclic compound containing sulfur and nitrogen atoms.
Oxazole: Another five-membered ring compound with oxygen and nitrogen atoms.
Uracil Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
1-Methyl-4-(3-methylsulfanyl-5,6-) is unique due to its specific arrangement of methylsulfanyl and methyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C20H24N2S2 |
|---|---|
Poids moléculaire |
356.6 g/mol |
Nom IUPAC |
1-methyl-4-(5-methylsulfanyl-2λ4-thiatricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6,9,11,13-heptaen-2-yl)piperazine |
InChI |
InChI=1S/C20H24N2S2/c1-21-11-13-22(14-12-21)24-19-6-4-3-5-16(19)7-8-17-9-10-18(23-2)15-20(17)24/h3-5,7-10,15H,6,11-14H2,1-2H3 |
Clé InChI |
RQZGDARRWWXIHG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S2=C3CC=CC=C3C=CC4=C2C=C(C=C4)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)

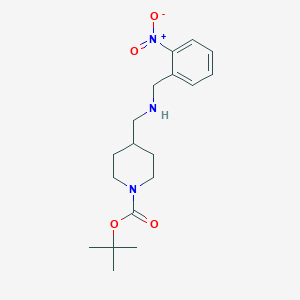


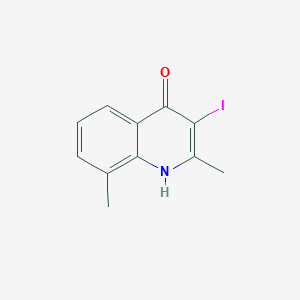

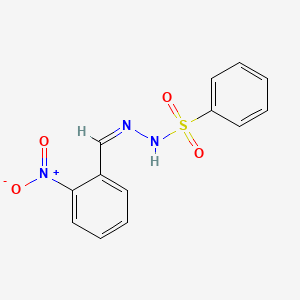
![[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)

![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)
